molecular formula C24H19N3O4S B2959924 [2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone CAS No. 851802-63-6

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone

Cat. No. B2959924
CAS RN: 851802-63-6
M. Wt: 445.49
InChI Key: GHCSNHXWPNEZMH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C24H19N3O4S. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have demonstrated innovative synthesis methods for compounds with similar structures to "[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone," emphasizing the importance of these methodologies in creating compounds with potential biological activities. For instance, Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis approach for heterocyclic compounds, highlighting the strategic use of microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019). Similarly, the study on the synthesis of substituted benzimidazoles by Sharma et al. (2009) explored their antimicrobial and antiviral activities, indicating the potential pharmaceutical applications of these compounds (Sharma et al., 2009).

Biological Evaluation

The antimicrobial, antiviral, and anti-inflammatory properties of related compounds have been a focus of several studies. Sharma et al. (2009) evaluated substituted benzimidazoles for their antimicrobial and antiviral potential, finding selective activity against specific fungal strains and viruses (Sharma et al., 2009). Ravula et al. (2016) synthesized novel pyrazoline derivatives, assessing their in vivo anti-inflammatory and in vitro antibacterial activity, demonstrating the importance of these compounds in developing new therapeutic agents (Ravula et al., 2016).

Theoretical and Docking Studies

Theoretical studies and molecular docking play a crucial role in understanding the structural and functional aspects of these compounds. Shahana and Yardily (2020) performed DFT and docking studies on novel thiazolyl and thiophenyl methanone compounds, providing insights into their antibacterial activity and highlighting the impact of structural modifications on their biological properties (Shahana & Yardily, 2020).

properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c28-23(22-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)22)26-14-13-25-24(26)32-15-16-9-11-17(12-10-16)27(29)30/h1-12,22H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCSNHXWPNEZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone

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